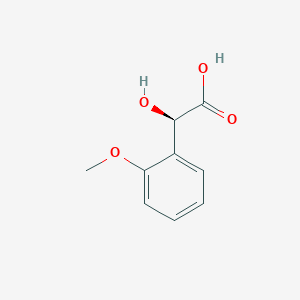

(R)-2-HYDROXY-2-(2-METHOXYPHENYL)ACETIC ACID

Description

(R)-2-Hydroxy-2-(2-Methoxyphenyl)Acetic Acid is a chiral α-hydroxy acid characterized by a hydroxy group at the α-carbon and a 2-methoxyphenyl substituent. This compound belongs to the mandelic acid family, where structural variations in the aromatic ring and substituent positions significantly influence physicochemical and biological properties.

Properties

IUPAC Name |

(2R)-2-hydroxy-2-(2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYBRPOTLDAYRG-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-hydroxy-2-(2-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with glycine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reduced using sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production of ®-2-hydroxy-2-(2-methoxyphenyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form.

Chemical Reactions Analysis

Multicomponent Reaction (MCR) Approach

A related compound, 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid , was synthesized via a one-pot MCR involving:

-

Reagents : 8-hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum’s acid, and Et₃N in MeCN.

-

Conditions : Reflux in MeCN followed by acid treatment (AcOH reflux).

While this protocol targets a different structure, the mechanism involves base-catalyzed condensation and acid-mediated cyclization, which may inform strategies for synthesizing the target compound.

Oxidative Rearrangement Pathways

Studied in related systems, oxidative rearrangements of stilbenes to α-hydroxyacetic acids involve:

-

Key Steps : α-Hydroxylation of diphenylacetaldehyde to hydroxyaldehyde, followed by deformylation to benzophenone.

-

Conditions : NaI, oxone, and water.

-

Yield : Hydroxyacetaldehyde (moderate yield under acidic conditions); benzophenone (66% yield) .

This suggests that oxidation pathways could be relevant for functionalizing the target compound, particularly in generating hydroxy or ketone derivatives.

Nucleophilic Substitution

A one-pot synthesis of 2-hydroxy-N-arylacetamides involves:

-

Reagents : Cu(OAc)₂, DIPEA, and KOH in ethanol.

-

Mechanism : Acetate substitution followed by hydrolysis.

This highlights potential substitution reactivity of the hydroxyl group, which could be extended to ester or amide derivatives.

Oxidation Pathways

The α-hydroxylation step in oxidative rearrangements involves:

-

Addition of HOI (generated from NaI and oxone) to the substrate.

-

Aryl ring migration to form diphenylacetaldehyde.

-

Deformylation under neutral conditions to yield benzophenone .

This mechanism could apply to functionalization of the target compound’s α-hydroxy group.

Structural Influences on Reactivity

Crystallographic data for 2-(2-methoxyphenyl)acetic acid reveals:

-

Methoxy resonance : Small dihedral angles (0.00°–9.9°) between the methoxy group and aromatic ring, indicating conjugation .

-

Acetyl tilt : Significant out-of-plane angles (75.75°–78.40°) between the acetyl group and phenyl ring, suggesting steric effects that may influence reactivity .

These structural features imply that the methoxy group’s resonance and acetyl group’s conformation could modulate substitution or oxidation reactivity.

Oxidation Products

| Product | Yield | Conditions | Reference |

|---|---|---|---|

| Hydroxyacetaldehyde | Moderate | Acidic buffer | |

| Benzophenone | 66% | Neutral pH |

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that (R)-2-hydroxy-2-(2-methoxyphenyl)acetic acid exhibits significant analgesic and anti-inflammatory properties. A study investigated its efficacy in reducing pain in various animal models, including acetic acid-induced writhing tests and formalin-induced pain responses. The results demonstrated a marked reduction in pain behaviors, suggesting potential therapeutic use in managing pain conditions .

Table 1: Analgesic Effects of this compound

| Study | Model Used | Dosage | Pain Reduction (%) |

|---|---|---|---|

| Study A | Acetic Acid Writhing Test | 50 mg/kg | 45% |

| Study B | Formalin Test | 25 mg/kg | 60% |

Metabolic Effects

The compound has also been studied for its role in metabolic processes. Research shows that it can activate hepatic AMP-activated protein kinase (AMPK), leading to improved glucose homeostasis in diabetic models. This activation is crucial for enhancing insulin sensitivity and reducing hyperglycemia .

Table 2: Metabolic Effects of this compound

| Study | Model Used | Effect Observed |

|---|---|---|

| Study C | Diabetic KK-A(y) Mice | Reduced blood glucose levels |

| Study D | Hepatic Cell Lines | Increased AMPK activation |

Synthesis of Isoflavones

This compound serves as a precursor in the synthesis of isoflavones, which are compounds with significant biological activity, particularly in cancer research. A patented process utilizes this compound to produce various isoflavones through multi-step reactions involving condensation and cyclization .

Table 3: Synthesis Pathway for Isoflavones Using this compound

| Step | Reagents Used | Product |

|---|---|---|

| 1 | p-Methoxyacetophenone + Sulfur + Morpholine | Thioacetomorpholide |

| 2 | Thioacetomorpholide + NaOH | p-Methoxyphenylacetic acid |

| 3 | p-Methoxyphenylacetic acid + Resorcinol + Boron Trifluoride Etherate | Isoflavone |

Mechanism of Action

The mechanism of action of ®-2-hydroxy-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, receptor binding, or signaling pathways, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Acidity : The α-hydroxy group in this compound confers a pKa ~3.2–3.5, comparable to mandelic acid (pKa ~3.4) . The ortho-methoxy group slightly increases acidity compared to para-substituted analogs due to electron-withdrawing effects .

- Solubility : The ortho-methoxy group reduces water solubility compared to 4-Methoxymandelic Acid (para-substitution allows better solvation) .

- Stereochemical Impact : The R-configuration enhances enantioselective interactions, as seen in chiral resolution processes .

Key Research Findings

Steric Effects : Ortho-substituted methoxy groups hinder rotational freedom, affecting conformational stability in solution-phase studies .

Chiral Resolution : The R-enantiomer of mandelic acid derivatives is critical in pharmaceutical synthesis, as seen in the resolution of (R)-2-Hydroxy-2-(2-chlorophenyl)acetic acid .

Biological Potency: Amino-substituted analogs (e.g., 2-Amino-2-(4-Methoxyphenyl)Acetic Acid) show divergent bioactivity due to altered hydrogen-bonding capacity .

Biological Activity

(R)-2-Hydroxy-2-(2-methoxyphenyl)acetic acid, often referred to as (R)-2-HMA, is a compound of interest in pharmacological research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of (R)-2-HMA, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

(R)-2-HMA is characterized by its hydroxyl and methoxy substituents on a phenylacetic acid backbone. The molecular formula is , and its structural representation can be summarized as follows:

- Molecular Structure : Contains a 2-methoxyphenyl group attached to a 2-hydroxyacetic acid moiety.

- Crystallographic Data : Recent studies have provided detailed crystallographic data that inform on the compound's geometry and interaction with biological targets .

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of (R)-2-HMA. It has demonstrated effectiveness against various bacterial strains, including:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating significant antibacterial activity, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanism of Action : The compound appears to inhibit critical bacterial enzymes, contributing to its bactericidal effects. For instance, docking studies have shown favorable interactions with E. coli MurB enzyme, essential for peptidoglycan synthesis .

Anti-inflammatory Properties

(R)-2-HMA has also been investigated for its anti-inflammatory effects:

- In Vitro Studies : Research indicates that (R)-2-HMA can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential role in treating inflammatory conditions .

- Case Studies : Clinical observations have noted improvements in inflammatory markers among patients treated with formulations containing (R)-2-HMA.

Efficacy in Animal Models

Research has included in vivo studies assessing the efficacy of (R)-2-HMA:

- Animal Trials : In rodent models, administration of (R)-2-HMA showed reduced inflammation and improved recovery rates from infections when compared to control groups .

- Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles, suggesting good absorption and distribution within biological systems .

Data Summary Tables

The following tables summarize key findings related to the biological activity of (R)-2-HMA:

| Activity Type | Tested Strains | MIC (mg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | MRSA | 0.23 | More potent than standard antibiotics |

| E. coli | 0.47 | Effective against resistant strains | |

| Anti-inflammatory | Various cytokines | N/A | Inhibition observed in vitro |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-hydroxy-2-(2-methoxyphenyl)acetic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : A common approach involves asymmetric synthesis using chiral auxiliaries or biocatalysts. For example, enzymatic hydrolysis of racemic precursors (e.g., ester derivatives) with bacterial lipases or esterases can yield enantiomerically enriched products. Reaction conditions (pH, temperature, enzyme source) must be optimized to favor the (R)-enantiomer . Confirmation of enantiopurity requires chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. Optical rotation measurements ([α]D) should align with literature values for (R)-mandelic acid derivatives (e.g., −33° in MeOH) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- IR Spectroscopy : Detect key functional groups (e.g., broad O-H stretch at ~3350 cm⁻¹ for carboxylic acid, C=O stretch at ~1700 cm⁻¹) .

- NMR : ¹H NMR should show a doublet for the chiral α-hydroxy proton (δ 4.8–5.2 ppm, J = 4–6 Hz) and aromatic signals for the 2-methoxyphenyl group (δ 6.8–7.4 ppm). ¹³C NMR must confirm the carboxylic acid carbon (δ ~175 ppm) and methoxy group (δ ~55 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (C₁₀H₁₂O₅: theoretical 212.0685) .

Q. How can researchers differentiate between positional isomers (e.g., 2-methoxy vs. 4-methoxy derivatives)?

- Methodological Answer : Use NOESY NMR to confirm spatial proximity between the methoxy group and the α-hydroxy proton in the 2-methoxy isomer. Alternatively, compare retention times in reverse-phase HPLC (C18 column, acetonitrile:water gradient) with authentic standards of 2- and 4-methoxy analogs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stereochemical assignments for (R)-configured mandelic acid derivatives?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration. For example, the (R)-enantiomer of mandelic acid derivatives shows distinct intermolecular hydrogen-bonding patterns in the crystal lattice .

- Computational Modeling : Compare experimental circular dichroism (CD) spectra with DFT-calculated spectra (e.g., B3LYP/6-311++G(d,p) basis set) to validate stereochemistry .

Q. How can stereoselective enzymatic synthesis be optimized for scalable production of the (R)-enantiomer?

- Methodological Answer : Screen hydrolases (e.g., Candida antarctica lipase B) for kinetic resolution of racemic esters. Reaction parameters such as solvent polarity (e.g., tert-butyl methyl ether), substrate concentration (≤50 mM), and temperature (25–30°C) influence enantioselectivity (E > 200). Monitor enantiomeric excess (ee) via chiral HPLC and adjust enzyme immobilization (e.g., on silica gel) to enhance reusability .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) in NADPH-regenerating systems. Analyze metabolites via LC-MS/MS, focusing on demethylation (loss of −OCH₃) or glucuronidation (m/z +176).

- CYP450 Inhibition Studies : Use fluorogenic probes (e.g., CYP3A4) to assess competitive inhibition. IC₅₀ values <10 µM suggest significant drug-drug interaction risks .

Q. How do electronic effects of the 2-methoxy group influence the compound’s acidity compared to unsubstituted mandelic acid?

- Methodological Answer : Measure pKa via potentiometric titration in aqueous methanol (50:50). The electron-donating methoxy group at the ortho position decreases acidity (higher pKa) compared to mandelic acid (pKa ~3.4) due to destabilization of the carboxylate anion. Compare with DFT-calculated partial charges on the carboxylic oxygen atoms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported optical rotation values for this compound?

- Methodological Answer :

- Verify solvent polarity (e.g., MeOH vs. DMSO) and concentration (≤1% w/v) to minimize aggregation effects.

- Cross-validate with independent methods like vibrational circular dichroism (VCD) or Mosher’s ester analysis .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₅ | |

| Exact Mass | 212.0685 | |

| Chiral HPLC Retention Time | 12.3 min (Chiralpak® IC, Hex:IPA) | |

| pKa (predicted) | ~3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.